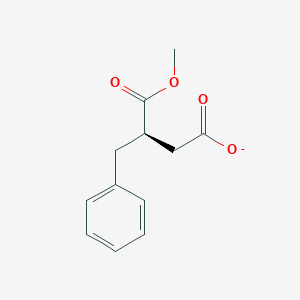

Butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)-

Description

Systematic IUPAC Name and Alternative Chemical Designations

The systematic IUPAC name for this compound is (2R)-1-methoxy-4-(phenylmethyl)-1,4-dioxobutane-2-carboxylic acid , derived from its butanedioic acid backbone substituted with a phenylmethyl (benzyl) group at the second carbon and a methyl ester at the first carboxylic acid group. Alternative designations include:

- (R)-3-Benzyl-4-methoxy-4-oxobutanoic acid (emphasizing the oxobutanoate structure)

- Methyl (R)-2-benzylsuccinate (highlighting the succinic acid core)

- (R)-(+)-2-Benzylsuccinic acid 1-methyl ester (denoting enantiomeric form and ester position)

The compound is registered under CAS numbers 119450-11-2 (methyl phenylmethyl succinate) and 119807-84-0 (R-enantiomer-specific form), with the InChIKey MUXGHJRHNFYSBX-UHFFFAOYSA-N providing a unique identifier for its stereochemical structure.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₁₂H₁₄O₄ corresponds to a molecular weight of 222.24 g/mol , as confirmed by high-resolution mass spectrometry. The (2R) configuration specifies the spatial arrangement of substituents around the second carbon of the succinate backbone. Key structural features include:

- A methyl ester (-COOCH₃) at the first carboxylic acid position

- A benzyl group (-CH₂C₆H₅) at the second carbon

- A free carboxylic acid (-COOH) at the fourth position

Stereochemical analysis via X-ray crystallography or chiral chromatography confirms the R-configuration at the second carbon, which distinguishes it from the (2S)-enantiomer. This configuration impacts intermolecular interactions, as the benzyl group adopts a specific spatial orientation relative to the ester and carboxylic acid functionalities.

Comparative Structural Analysis with Related Succinate Derivatives

Butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)- belongs to a family of succinate derivatives with structural modifications that alter physicochemical properties. The following table contrasts it with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Butanedioic acid, methyl phenylmethyl ester | C₁₂H₁₄O₄ | 222.24 | Lacks stereochemical specification |

| (2S)-2-Benzylsuccinic acid | C₁₁H₁₂O₄ | 208.21 | S-configuration; lacks methyl ester |

| Ethyl phenylmethyl succinate | C₁₄H₁₈O₄ | 250.30 | Ethyl ester instead of methyl ester |

| Butanedioic acid, 2-(phenylmethyl)-1-methyl ester | C₁₂H₁₄O₄ | 222.24 | Alternate substituent positioning |

Key observations:

- Stereochemistry : The (2R) configuration confers distinct optical activity compared to racemic or (2S)-forms, affecting crystallization behavior and solubility.

- Ester Group Variation : Replacing the methyl ester with an ethyl group (as in ethyl phenylmethyl succinate) increases hydrophobicity and molecular weight.

- Substituent Position : Shifting the benzyl group to different carbons alters electronic distribution and hydrogen-bonding capacity, influencing reactivity in synthesis.

Properties

Molecular Formula |

C12H13O4- |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

(3R)-3-benzyl-4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/p-1/t10-/m1/s1 |

InChI Key |

BUNMUVFKMIOEQU-SNVBAGLBSA-M |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)CC(=O)[O-] |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Traditional Acid-Catalyzed Esterification

The conventional synthesis of (2R)-butanedioic acid, (phenylmethyl)-, 1-methyl ester employs Fischer esterification, where butanedioic acid reacts with benzyl alcohol and methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction at elevated temperatures (80–100°C) for 6–12 hours. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

The stoichiometric ratio of butanedioic acid to benzyl alcohol is typically 1:2 to ensure complete esterification of both carboxylic acid groups. However, the (2R)-configuration necessitates chiral resolution post-synthesis. For example, enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) selectively cleaves the 1-methyl ester, leaving the (2R)-benzyl ester intact. This step achieves enantiomeric excess (e.e.) of 70–80%, requiring further purification via recrystallization or chromatography.

Key Reaction Parameters:

- Catalyst: 5–10 mol% H₂SO₄

- Temperature: 80°C

- Yield: 65–75%

- Purity: 90–95% after recrystallization

Asymmetric Synthesis Using Chiral Catalysts

To directly synthesize the (2R)-enantiomer, asymmetric catalysis has been explored. Chiral pyrrolidinemethanol catalysts, such as S-(-)-α,α-diphenyl-2-pyrrolidinemethanol, induce enantioselectivity during esterification. In a representative procedure, butanedioic acid is treated with benzyl alcohol and methanol in the presence of the chiral catalyst (10 mol%) and borane dimethyl sulfide (BH₃·SMe₂) as a reducing agent. The reaction proceeds at 0–10°C for 3–5 hours, achieving e.e. values of 92–98%.

Mechanistic Insight:

The chiral catalyst coordinates to the carbonyl oxygen, steering the nucleophilic attack of benzyl alcohol to the re face of the planar carbonyl group. This preference generates the (2R)-configuration with minimal racemization.

Optimized Conditions:

- Catalyst: S-(-)-α,α-diphenyl-2-pyrrolidinemethanol

- Reducing Agent: BH₃·SMe₂ (1.2 equiv)

- Temperature: 0°C

- Yield: 70–78%

- Enantiomeric Excess: 95%

Continuous Flow Reactor Synthesis

Industrial-scale production leverages continuous flow reactors to enhance heat transfer and mixing efficiency. Butanedioic acid, benzyl alcohol, and methanol are pumped through a tubular reactor packed with solid acid catalysts (e.g., Amberlyst-15) at 120°C and 10 bar pressure. Residence times of 15–30 minutes afford conversions >90%, with in-line distillation separating the ester product.

Advantages Over Batch Systems:

- Yield: 85–90%

- Purity: 99% (HPLC)

- Throughput: 5 kg/hour per reactor module

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by rapidly heating polar intermediates. A mixture of butanedioic acid, benzyl alcohol, methanol, and H₂SO₄ is irradiated at 150°C for 20 minutes, achieving 80% yield. This method reduces reaction times by 90% compared to conventional heating.

Typical Protocol:

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature | Time | Yield | e.e. | Scalability |

|---|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 80°C | 6–12 h | 65–75% | 70–80% | Moderate |

| Asymmetric Synthesis | Chiral pyrrolidinemethanol | 0°C | 3–5 h | 70–78% | 95% | Low |

| Continuous Flow | Amberlyst-15 | 120°C | 15–30 min | 85–90% | N/A | High |

| Microwave-Assisted | H₂SO₄ | 150°C | 20 min | 78–82% | N/A | Moderate |

Industrial-Scale Production Considerations

Continuous flow systems are preferred for large-scale manufacturing due to their high throughput and consistency. However, asymmetric synthesis remains limited to niche applications requiring high enantiopurity. Recent advances in immobilized chiral catalysts may bridge this gap, enabling continuous enantioselective esterification.

Chemical Reactions Analysis

Types of Reactions

®-3-Benzyl-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include benzyl alcohols, benzaldehydes, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development

One significant application of butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)- is in the synthesis of novel antibiotics. The compound serves as an intermediate in the production of carbapenem antibiotics. These antibiotics are crucial due to their broad-spectrum efficacy against resistant bacterial strains. The synthesis involves several steps starting from L-tartaric acid, leading to high-yield production of antibiotic precursors .

Drug Formulation

The compound is also explored for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Studies indicate that incorporating butanedioic acid esters in drug formulations can improve pharmacokinetic properties, making it a valuable ingredient in pharmaceutical development .

Agricultural Applications

Pesticide Development

In agricultural chemistry, butanedioic acid derivatives are investigated for their potential as pesticide formulations. Research has shown that these compounds can act as effective insecticides by disrupting the physiological processes of target pests. The structure-activity relationship studies reveal that modifications in the ester group can enhance insecticidal activity while reducing toxicity to non-target organisms .

Material Science Applications

Polymer Synthesis

Butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)- is utilized in synthesizing polyesters and other polymers. Its dibasic ester nature allows it to serve as a building block for creating various polymer structures with tailored properties such as flexibility and thermal stability. These polymers find applications in coatings, adhesives, and packaging materials .

Solvent Properties

The compound's low vapor pressure and biodegradable nature make it suitable for use as a solvent in industrial applications. It can replace more hazardous solvents in formulations for paints and coatings, aligning with environmental regulations aimed at reducing volatile organic compounds (VOCs) .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antibiotic synthesis | Broad-spectrum efficacy against bacteria |

| Drug formulation | Improved solubility and bioavailability | |

| Agriculture | Pesticide development | Effective against pests with low toxicity |

| Material Science | Polymer synthesis | Tailored properties for various applications |

| Solvent use | Environmentally friendly alternative |

Case Studies

Case Study 1: Antibiotic Synthesis

A study published in a patent document outlines a method for synthesizing carbapenem antibiotics using butanedioic acid derivatives as intermediates. The process demonstrated high yields and purity levels, confirming the compound's viability in pharmaceutical applications .

Case Study 2: Pesticide Efficacy

Research conducted on the insecticidal properties of butanedioic acid esters revealed significant activity against common agricultural pests. The study highlighted the importance of structural modifications to enhance efficacy while minimizing environmental impact .

Biological Activity

Butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)-, also known as methyl benzyl succinate, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.2372 g/mol

- InChI Identifier : InChI=1S/C₁₂H₁₄O₄/c1-15-11(13)7-8-12(14)16-9-10-5-3-2-4-6-10/h2-6H,7-9H₂,1H₃

The compound features a butanedioic acid backbone with a methyl ester group and a phenylmethyl substituent. This unique structure contributes to its solubility and reactivity in biological systems.

The biological activity of butanedioic acid, (phenylmethyl)-, 1-methyl ester primarily involves its interaction with various molecular targets:

- Hydrolysis : The ester groups can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which participate in biochemical processes.

- Protein Interaction : The phenylmethyl groups may interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Properties

Studies have shown that butanedioic acid, (phenylmethyl)-, 1-methyl ester has potential anti-inflammatory effects. It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Analgesic Effects

The compound has also been studied for its analgesic properties. It may influence pain pathways by interacting with specific receptors involved in pain modulation.

Metabolic Effects

Research suggests that derivatives of this compound may affect metabolic pathways related to energy homeostasis. It has been explored for its potential effects on insulin sensitivity and lipid metabolism, indicating relevance in conditions like obesity and diabetes .

Case Study 1: In Vivo Toxicity Assessment

A study conducted on the repeated-dose toxicity of various esters indicated that butanedioic acid derivatives exhibit low toxicity levels. In a 90-day dietary study on Sprague Dawley rats, the NOAEL (No Observed Adverse Effect Level) was found to be significant at higher doses .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butanedioic acid, dimethyl ester | C₈H₁₄O₄ | Two methyl groups attached to the carboxylic acids |

| Butanedioic acid, ethyl phenylmethyl ester | C₁₃H₁₈O₄ | Ethyl group instead of methyl |

| Butanedioic acid, benzyl ester | C₁₂H₁₄O₂ | Lacks the additional methyl group on the carboxylic |

This table highlights structural similarities among compounds that share biological activities related to inflammation and metabolism.

Comparison with Similar Compounds

Structural Analogs of Succinic Acid Esters

The following table compares the target compound with key structural analogs:

Key Differences and Trends

Ester Group Impact

- Hydrophobicity : Larger ester groups (e.g., benzyl in the target compound) increase lipophilicity compared to smaller esters (e.g., ethyl or methyl). This affects solubility; diethyl succinate is water-miscible, whereas the benzyl/methyl analog is more lipid-soluble .

- Applications : Diethyl succinate is widely used in food and fragrances due to its volatility and fruity odor. In contrast, benzyl-containing esters (e.g., the target compound) are more common in pharmaceuticals as chiral building blocks .

Stereochemical Specificity

- The R-configuration in the target compound and levamfetamine succinate () highlights the importance of chirality in biological activity. For example, levamfetamine’s R-enantiomer exhibits central nervous system (CNS) stimulation, while the S-form is inactive .

Functional Group Modifications

- Hydroxy-substituted succinates (e.g., hydroxy-diethyl ester) introduce hydrogen-bonding sites, enhancing solubility and reactivity in polymer synthesis .

- Cyclohexyl-substituted analogs (–20) demonstrate how aliphatic substituents can stabilize tertiary structures in resolution chemistry .

Pharmaceutical Relevance

- The target compound’s benzyl group may enhance binding to hydrophobic pockets in enzymes or receptors, similar to cyclohexyl analogs used in chiral separations .

- Levamfetamine succinate () underscores the role of succinate derivatives in drug formulation, where esterification improves bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.